4,4-Dimethyl-3-phenylpiperidine hydrochloride
Description
4,4-Dimethyl-3-phenylpiperidine hydrochloride is a piperidine derivative characterized by a phenyl group at the 3-position and two methyl groups at the 4-position of the piperidine ring, with a hydrochloride salt form.
Properties
IUPAC Name |
4,4-dimethyl-3-phenylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-13(2)8-9-14-10-12(13)11-6-4-3-5-7-11;/h3-7,12,14H,8-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKPHQKTMBBCIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1C2=CC=CC=C2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126161-51-9 | |
| Record name | 4,4-dimethyl-3-phenylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3-phenylpiperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylsilane with an imine intermediate, followed by cyclization and reduction steps. The reaction is catalyzed by an iron complex and proceeds under mild conditions .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve hydrogenation of pyridine derivatives. The process is typically carried out using a molybdenum disulfide catalyst under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3-phenylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidinones.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Piperidinones.
Reduction: Parent amines.
Substitution: Various substituted piperidines depending on the reagents used.
Scientific Research Applications
4,4-Dimethyl-3-phenylpiperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-3-phenylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, piperidine derivatives have been shown to inhibit certain enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Comparison
Key structural analogs include:
*Calculated based on molecular formula.
Key Observations :
Physicochemical Properties
Notes:
Pharmacological Activity
Regulatory and Environmental Considerations
- 4-(Diphenylmethoxy)piperidine HCl : Listed in EPA and ECHA databases but lacks persistence, bioaccumulation, or mobility data .
- Fexofenadine HCl : Well-characterized under FDA guidelines due to therapeutic use .
Recommendation: Regulatory frameworks for novel piperidine derivatives should prioritize ecotoxicity testing.
Biological Activity
Overview
4,4-Dimethyl-3-phenylpiperidine hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. The compound features two methyl groups and a phenyl group attached to the piperidine ring, which influences its chemical reactivity and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. This compound can bind to receptors or enzymes, modulating their activity. For example, piperidine derivatives are known to inhibit certain enzymes or receptors, leading to therapeutic effects such as antiviral and anticancer activities .
Target Interactions
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in various biochemical pathways. For instance, they may affect acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases .
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter systems and potentially offering therapeutic benefits in conditions like depression or anxiety.
Biological Activities
Research has demonstrated several key biological activities associated with this compound:
Antiviral Activity
The compound has been investigated for its antiviral properties. In vitro studies indicate that derivatives of piperidine can exhibit moderate protection against viruses such as HIV-1 and Coxsackievirus B .
Anticancer Properties
Studies have highlighted the potential anticancer effects of piperidine derivatives. For example, compounds derived from the piperidine structure have shown cytotoxicity against various cancer cell lines. One study reported that a related compound exhibited better cytotoxicity and apoptosis induction compared to standard anticancer drugs like bleomycin .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. Research indicates that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus epidermidis and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) demonstrating significant potency against these pathogens .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antiviral Study :
- Anticancer Evaluation :
- Antimicrobial Testing :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4,4-Dimethyl-3-phenylpiperidine | Dimethyl and phenyl groups | Antiviral, anticancer, antimicrobial |
| 4-Phenylpiperidine | Single phenyl group | Moderate anticancer activity |
| 4,4-Dimethylpiperidine | Two methyl groups | Limited biological data |
Q & A
Q. What frameworks integrate this compound’s properties into neuropharmacological research paradigms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
